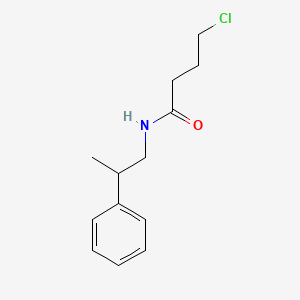
Ethyl (2E)-4-Methoxybut-2-Enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-4-Methoxybut-2-Enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique structure, which includes an ethyl group, a methoxy group, and a double bond in the E-configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl (2E)-4-Methoxybut-2-Enoate can be synthesized through the esterification of 4-methoxy-2-butenoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and simplifying product purification.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this ester can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or different esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Ammonia (NH3) or primary amines in the presence of a base.
Major Products Formed:
Oxidation: 4-Methoxy-2-butenoic acid.
Reduction: 4-Methoxy-2-butanol.
Substitution: 4-Methoxy-2-butenoamide or other esters.
Aplicaciones Científicas De Investigación
Ethyl (2E)-4-Methoxybut-2-Enoate has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed ester hydrolysis, providing insights into enzyme specificity and kinetics.
Medicine: Research into its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug.
Industry: Employed as a flavoring agent and in the formulation of fragrances due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Ethyl (2E)-4-Methoxybut-2-Enoate primarily involves its hydrolysis by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis results in the formation of 4-methoxy-2-butenoic acid and ethanol. The molecular targets include the active sites of esterases, where the ester bond is attacked by a nucleophilic residue, leading to the breakdown of the ester linkage.
Comparación Con Compuestos Similares
Ethyl Acetate: Another ester with a simpler structure, used widely as a solvent.
Methyl Butanoate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl (2E)-But-2-Enoate: Lacks the methoxy group, making it less complex.
Uniqueness: Ethyl (2E)-4-Methoxybut-2-Enoate is unique due to the presence of both a methoxy group and a double bond in the E-configuration. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
ethyl (E)-4-methoxybut-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-10-7(8)5-4-6-9-2/h4-5H,3,6H2,1-2H3/b5-4+ |
Clave InChI |
PEUUDTNKIKHIFY-SNAWJCMRSA-N |
SMILES isomérico |
CCOC(=O)/C=C/COC |
SMILES canónico |
CCOC(=O)C=CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate](/img/structure/B13892085.png)

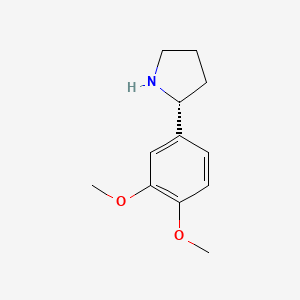

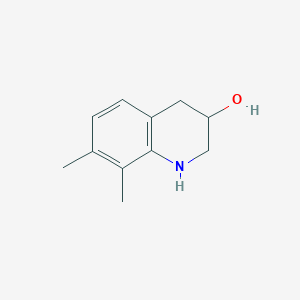
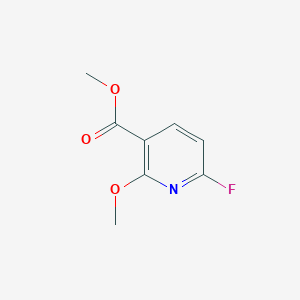
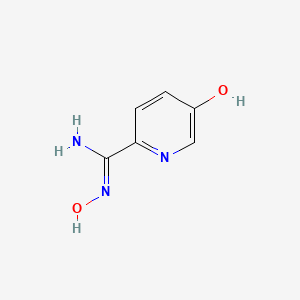

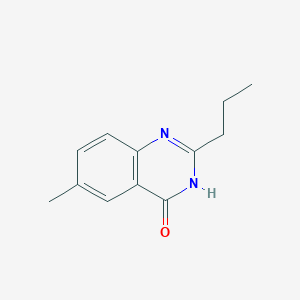
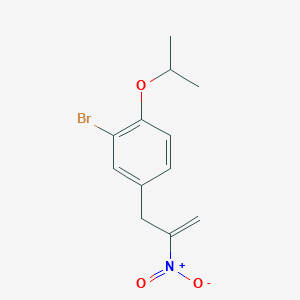

![5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13892150.png)
